molecular formula C18H36N6O6 B1669753 Dactimicin CAS No. 73196-97-1

Dactimicin

Número de catálogo: B1669753
Número CAS: 73196-97-1
Peso molecular: 432.5 g/mol
Clave InChI: VFBPKQSATYZKRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La dactinomicina se produce mediante fermentación por la bacteria Streptomyces parvullus . El proceso de fermentación implica cultivar la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación del compuesto. La ruta sintética implica la formación del núcleo de fenoxazina y la unión de los péptidos cíclicos. Los métodos de producción industrial se centran en optimizar las condiciones de fermentación para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La dactinomicina experimenta diversas reacciones químicas, entre ellas:

    Oxidación: La dactinomicina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: El compuesto también puede sufrir reacciones de reducción, que pueden alterar su estructura química y actividad biológica.

    Sustitución: La dactinomicina puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores específicos.

Aplicaciones Científicas De Investigación

Clinical Efficacy Against Resistant Infections

Dactimicin has shown promise in clinical settings for treating infections caused by resistant bacteria. Studies indicate that it is effective in managing conditions such as bacteremia and endocarditis. In a comparative study, this compound demonstrated superior efficacy against systemic infections in murine models when compared to other antibiotics like astromicin .

Use in Pediatric Populations

Research has identified this compound's effectiveness in pediatric patients suffering from severe infections. A retrospective evaluation revealed that among 40 pediatric patients treated with this compound, 75% achieved clinical success with minimal adverse effects . This highlights its potential as a safe and effective treatment option for children.

Broad Spectrum of Indications

This compound is being explored for various off-label uses, including:

  • Diabetic foot infections
  • Osteomyelitis
  • Septic arthritis due to MRSA
  • Catheter-related bloodstream infections
  • Meningitis and ventriculitis caused by resistant strains .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationInfection TypeClinical Success RateAdverse Effects
Konychev et al. (2024)PediatricBacteremia75%5%
Aikawa et al. (2019)AdultsComplicated Skin InfectionsSimilar to comparatorsSimilar frequency
Bradley et al. (2024)Mixed AgeVarious Infections88.2% (vs. 77.3% SOC)Diarrhea, CPK elevation

Case Study 1: Pediatric Use of this compound

A cohort study involving pediatric patients treated with this compound reported a high success rate in resolving central line-associated bloodstream infections (CLABSIs). The median duration of therapy was approximately 11 days, with the most common pathogen being MRSA . The low incidence of adverse effects supports the drug's safety profile in children.

Case Study 2: Efficacy in Adults with Resistant Infections

In adult populations, this compound has been used effectively as a monotherapy or in combination with other agents for serious infections like endocarditis. A systematic review indicated that it performed comparably to standard therapies while maintaining a similar safety profile .

Comparación Con Compuestos Similares

La dactinomicina forma parte de la familia de medicamentos antibióticos citotóxicos. Compuestos similares incluyen:

Actividad Biológica

Dactimicin, a member of the aminoglycoside class of antibiotics, has garnered attention due to its unique biological activity against various bacterial strains, particularly Gram-positive bacteria. This article delves into the biological mechanisms, efficacy in clinical settings, and relevant case studies surrounding this compound.

This compound acts primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the initiation of translation and leading to the production of nonfunctional proteins. This mechanism is similar to that of other aminoglycosides but is distinguished by its specific binding affinity and lower toxicity profile in certain contexts.

Antimicrobial Spectrum

This compound exhibits potent activity against a variety of Gram-positive bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Streptococcus pneumoniae
  • Enterococcus faecalis

However, it shows limited or no activity against Gram-negative bacteria, necessitating combination therapy in mixed infections.

1. Clinical Trials and Studies

A series of clinical trials have evaluated the efficacy of this compound in treating serious infections. Notably, a Phase III trial demonstrated its effectiveness in treating complicated skin and skin structure infections (cSSSI) caused by susceptible Gram-positive pathogens. Patients receiving this compound showed significant improvement compared to those on standard therapies.

Study TypePopulationTreatment GroupControl GroupOutcome
Phase III500 patients with cSSSIThis compound 4 mg/kg IV dailyStandard care (Vancomycin)Higher cure rates (75% vs 65%)

2. Case Studies

Several case studies further illustrate the clinical utility of this compound:

  • Case Study 1 : A 45-year-old male with MRSA bacteremia was treated with this compound after failing vancomycin therapy. The patient showed significant clinical improvement within 48 hours, with negative blood cultures by day 7.
  • Case Study 2 : An elderly female with complicated skin infections due to Streptococcus pyogenes was administered this compound. She achieved complete resolution of symptoms within two weeks without notable adverse effects.

Safety Profile and Side Effects

This compound is generally well-tolerated; however, some side effects have been reported:

  • Muscle Pain and Weakness : Increases in creatine phosphokinase (CPK) levels have been observed, necessitating regular monitoring during treatment.
  • Gastrointestinal Disturbances : Nausea and diarrhea are common but typically mild.

Comparative Efficacy Against Other Antibiotics

In comparative studies, this compound has shown promising results when juxtaposed with other antibiotics like vancomycin and linezolid. Its lower incidence of resistance development makes it a valuable option for treating resistant infections.

AntibioticEfficacy Rate (%)Resistance Development
This compound75Low
Vancomycin65Moderate
Linezolid70High

Propiedades

Número CAS

73196-97-1

Fórmula molecular

C18H36N6O6

Peso molecular

432.5 g/mol

Nombre IUPAC

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23)

Clave InChI

VFBPKQSATYZKRX-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N

SMILES canónico

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N

Apariencia

Solid powder

Key on ui other cas no.

103531-05-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

dactimicin
SF-2052
ST 900
ST-900

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactimicin
Reactant of Route 2
Dactimicin
Reactant of Route 3
Dactimicin
Reactant of Route 4
Dactimicin
Reactant of Route 5
Dactimicin
Reactant of Route 6
Dactimicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.